KSPWFTTL (TFA) is a synthetic compound recognized as an immunodominant epitope derived from the p15E transmembrane protein of certain viruses. This compound plays a significant role in immunology, particularly in studies related to tumor susceptibility and immune response. The full name of KSPWFTTL refers to its amino acid sequence, while TFA denotes trifluoroacetic acid, which is commonly used in peptide synthesis and purification processes.
KSPWFTTL TFA is classified as a peptide and is primarily utilized in immunological research. It is derived from viral proteins and is integral in studying T cell responses, particularly those restricted by the major histocompatibility complex class I molecules. This classification situates KSPWFTTL within the broader context of peptide-based vaccines and therapeutic agents.
The synthesis of KSPWFTTL typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. In this process, the peptide chain is assembled on a solid support, allowing for the sequential addition of amino acids.
KSPWFTTL consists of nine amino acids, with the sequence reflecting its specific biological activity. The molecular formula can be represented based on its constituent amino acids, which include lysine (K), serine (S), proline (P), tryptophan (W), phenylalanine (F), threonine (T), and leucine (L).
KSPWFTTL TFA participates in various chemical reactions typical of peptides, including hydrolysis under acidic conditions or enzymatic cleavage by proteases.
The mechanism by which KSPWFTTL exerts its biological effects involves its presentation on major histocompatibility complex class I molecules to CD8+ T cells. This interaction triggers an immune response against cells expressing the corresponding viral antigens.
KSPWFTTL has several applications in scientific research:
KSPWFTTL (Lys-Ser-Pro-Trp-Phe-Thr-Thr-Leu) is an octameric peptide epitope derived from the gag polyprotein of AKV/MCF-type murine leukemia virus. It binds specifically to H-2Kb major histocompatibility complex class I molecules, enabling recognition by cytotoxic T lymphocytes. The immunodominance of this epitope is primarily governed by its unique structural properties and precise processing within the antigen presentation pathway [1].
Proteasomal cleavage specificity critically determines KSPWFTTL's efficient generation. Comparative studies with the FMR-type viral variant RSPWFTTL (differing by a single N-terminal lysine→arginine substitution) reveal stark contrasts in antigen processing. The AKV/MCF-type 26-mer precursor peptide containing KSPWFTTL undergoes preferential proteasomal cleavage after phenylalanine (F) and threonine (T) residues, yielding epitope-containing fragments (10-mer: SPWFTTL; 11-mer: KSPWFTTL) within 30 minutes of digestion. Conversely, the FMR-type precursor with RSPWFTTL exhibits delayed kinetics due to proteasomal cleavage adjacent to arginine (R), which fragments the epitope core. This single residue variation reduces epitope yield by >60%, demonstrating the structural sensitivity of proteasomal processing [1].
Transporter associated with antigen processing efficiency further contributes to immunodominance. The 10- and 11-mer fragments generated from KSPWFTTL precursors are efficiently translocated into the endoplasmic reticulum by the transporter associated with antigen processing. Final epitope maturation occurs via endoplasmic reticulum aminopeptidase trimming, ultimately producing the presented 8-mer KSPWFTTL-Kb complex. This streamlined processing contrasts with the FMR variant, where suboptimal fragment generation and transport reduce epitope availability [1] [3].
Table 1: Proteasomal Processing Efficiency of AKV/MCF vs. FMR Viral Epitopes
Epitope Variant | Cleavage Site Specificity | Fragment Yield | Transporter Associated with Antigen Processing Efficiency |
---|---|---|---|
KSPWFTTL (AKV/MCF) | After Phe/Thr residues | High (100% baseline) | Efficient translocation of 10/11-mer fragments |
RSPWFTTL (FMR) | After Arg residue | Low (<40% of AKV) | Reduced fragment availability for transport |
KSPWFTTL functions as an immunodominant retroviral antigen in murine tumor models, particularly in the MC38 colorectal adenocarcinoma. Single-cell RNA sequencing of MC38 tumor-infiltrating lymphocytes reveals that clonally expanded cytotoxic T lymphocytes frequently recognize KSPWFTTL as part of the endogenous retroviral p15E antigen. These tumor-specific cytotoxic T lymphocytes exhibit an activated phenotype (CD44+CD62L-) and constitute >25% of expanded clones, confirming their immunodominance [2].
Endogenous retroviral antigen expression drives tumor-specific immunity. The p15E-encoding endogenous retroviral genome is epigenetically derepressed in MC38 tumors, leading to high tumor-specific expression absent in normal tissues. This aberrant expression enables cytotoxic T lymphocytes to discriminate tumor cells from healthy tissues. When adoptively transferred, KSPWFTTL-specific cytotoxic T lymphocytes exhibit potent reactivity against MC38 tumor cells in vitro and in vivo, confirming their role in anti-tumor immunity [2].
Combination immunotherapy amplifies KSPWFTTL-specific responses. Anti-programmed cell death protein 1 and anti-41BB immunotherapy induces a >3-fold expansion of KSPWFTTL-reactive cytotoxic T lymphocytes within tumors. These expanded clones demonstrate enhanced functional activity, secreting elevated interferon-γ and granzyme B upon tumor antigen encounter. Notably, while p15E knockout MC38 tumors remain susceptible to primary immunotherapy-mediated control, they fail to establish long-term immunological memory. Mice rejecting p15E-deficient tumors show impaired protection against tumor rechallenge, underscoring KSPWFTTL's critical role in memory T-cell development [2] [4].
Table 2: KSPWFTTL-Specific Cytotoxic T Lymphocyte Responses in MC38 Tumors
Biological Context | Cytotoxic T Lymphocyte Frequency | Functional Phenotype | Tumor Protection Outcome |
---|---|---|---|
Steady-state tumor growth | ~15% of expanded clones | Activated (CD44+CD62L−) | Partial control |
Post anti-PD-1/anti-41BB therapy | >45% of expanded clones | Enhanced effector function | Primary tumor rejection |
p15E-deficient tumors | <2% of clones | Reduced memory differentiation | Impaired memory upon rechallenge |
The immunoediting pressure exerted by KSPWFTTL-specific cytotoxic T lymphocytes shapes tumor immunogenicity. Tumors escaping immune control frequently downregulate H-2Kb expression or exhibit defects in antigen processing machinery, including reduced transporter associated with antigen processing and immunoproteasome subunit expression. This adaptation mirrors evasion mechanisms observed in human cancers where loss of major histocompatibility complex class I presentation correlates with immunotherapy resistance [3] [4].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: